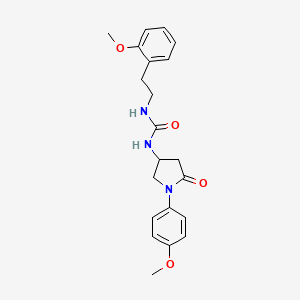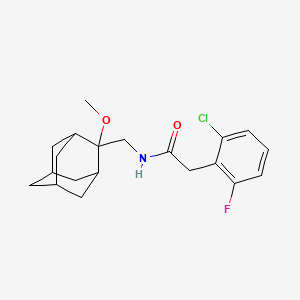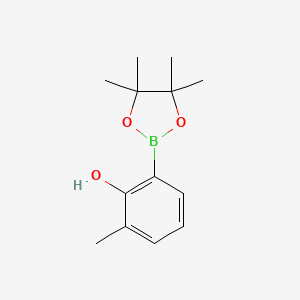
2-(1-((2,5-Dimethylphenyl)sulfonyl)piperidin-4-yl)-5-ethyl-1,3,4-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The molecule “2-(1-((2,5-Dimethylphenyl)sulfonyl)piperidin-4-yl)-5-ethyl-1,3,4-thiadiazole” is a complex organic compound. It contains a thiadiazole ring, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The molecule contains several functional groups, including a thiadiazole ring, a piperidine ring, and a sulfonyl group. These groups can significantly influence the molecule’s reactivity and properties.Chemical Reactions Analysis
The reactivity of this molecule would be influenced by the presence of the thiadiazole ring, the piperidine ring, and the sulfonyl group. Each of these groups can participate in different types of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group could increase its polarity, affecting its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Molecular Structure and Characterization
The synthesis and structural characterization of compounds related to 2-(1-((2,5-Dimethylphenyl)sulfonyl)piperidin-4-yl)-5-ethyl-1,3,4-thiadiazole have been explored, revealing detailed insights into their molecular structure. For instance, a study on a similar sulfonamide compound demonstrated its crystallization in the monoclinic crystal system, showcasing the detailed molecular architecture through X-ray diffraction studies. This type of research is crucial for understanding the physical and chemical properties of novel compounds, which can be foundational for further applications in medicinal chemistry and materials science (Naveen et al., 2015).
Anticancer Activity
Research into the therapeutic potential of thiadiazole derivatives has identified significant anticancer activities. For example, novel 1,2-dihydropyridines, thiophenes, and thiazole derivatives exhibiting a biologically active sulfone moiety have demonstrated in-vitro anticancer activity against the human breast cancer cell line MCF7. Some of these compounds showed better activity than Doxorubicin, a standard reference drug, highlighting their potential as lead compounds for developing new anticancer therapies (Al-Said et al., 2011).
Antibacterial Activity
The antibacterial potential of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores has been evaluated, demonstrating moderate inhibitory effects against various bacterial strains, including Gram-negative bacteria. This suggests the usefulness of these compounds in developing new antibacterial agents, especially given the ongoing challenge of antibiotic resistance (Iqbal et al., 2017).
Antiviral Activity
The antiviral activities of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives have been investigated, with some compounds showing efficacy against the tobacco mosaic virus. This research indicates the potential for thiadiazole sulfonamides to be developed into antiviral agents, providing a new avenue for the treatment of viral infections (Chen et al., 2010).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[1-(2,5-dimethylphenyl)sulfonylpiperidin-4-yl]-5-ethyl-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S2/c1-4-16-18-19-17(23-16)14-7-9-20(10-8-14)24(21,22)15-11-12(2)5-6-13(15)3/h5-6,11,14H,4,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSQKRZGIOKCECL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)C2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-fluoropyridin-4-yl)methanone](/img/structure/B2961494.png)



![2-chloro-N-{[(2,6-dichlorophenyl)carbamoyl]methyl}-N-methylacetamide](/img/structure/B2961499.png)
![6-ethyl 3-methyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B2961500.png)
![(2R,6R)-N-[Cyano-(4-phenylmethoxyphenyl)methyl]-4,6-dimethylmorpholine-2-carboxamide](/img/structure/B2961505.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanesulfonamide](/img/structure/B2961507.png)
![N-(5-chloro-2-methoxyphenyl)-2-[4-(4-methylpiperidin-1-yl)sulfonylpiperazin-1-yl]acetamide](/img/structure/B2961508.png)
![N-(3-cyanothiolan-3-yl)-3-[(4-methylpentan-2-yl)oxy]propanamide](/img/structure/B2961510.png)

![2-[3-(benzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2961513.png)
